N-(3-Bromophenyl)ethanethioamide
Description
Conceptual Foundations of Thioamide Chemistry
Thioamides are a class of organic compounds characterized by the functional group R¹−C(=S)−NR²R³, where a sulfur atom replaces the oxygen atom of a corresponding amide. wikipedia.org This single-atom substitution makes thioamides fascinating isosteres of amides, introducing subtle yet significant alterations to the molecule's properties. nih.govchemrxiv.orgchemrxiv.org
Compared to their amide counterparts, thioamides exhibit several distinguishing characteristics. The carbon-sulfur double bond (C=S) is longer and weaker than the carbon-oxygen double bond (C=O). nih.govnih.gov This results in thioamides being more reactive towards both nucleophiles and electrophiles. nih.gov Furthermore, thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors than amides. nih.govnih.gov These altered hydrogen bonding capabilities can significantly influence intermolecular interactions and, consequently, the physical and biological properties of the molecule. chemrxiv.org
The synthesis of thioamides has traditionally been achieved through several established methods. A common approach involves the thionation of amides using sulfurating agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.orgchemrxiv.org Another classic method is the Willgerodt-Kindler reaction, which typically converts an aryl alkyl ketone into a thioamide using elemental sulfur and an amine. chemrxiv.org More contemporary methods continue to be developed, aiming for milder conditions and broader substrate scopes. researchgate.netresearchgate.net
| Property | Thioamide | Amide |
| Functional Group | R-C(=S)-NR'R'' | R-C(=O)-NR'R'' |
| Bond Length (C=X) | Longer (C=S) | Shorter (C=O) |
| Bond Strength (C=X) | Weaker | Stronger |
| H-Bonding | Stronger Donor, Weaker Acceptor | Weaker Donor, Stronger Acceptor |
Significance of N-Arylethanethioamide Scaffolds
A chemical scaffold refers to a core molecular structure upon which a series of derivatives can be built, often in the pursuit of new therapeutic agents or materials. nih.govbond.edu.au The N-arylethanethioamide scaffold, which defines the core structure of N-(3-Bromophenyl)ethanethioamide, is of particular interest in medicinal and synthetic chemistry.
The "N-aryl" component signifies the attachment of the thioamide nitrogen to an aromatic ring, while the "ethanethioamide" part specifies a two-carbon chain attached to the thiocarbonyl group. This combination is significant for several reasons. The thioamide group itself is often introduced into bioactive compounds to enhance properties such as metabolic stability against enzymatic hydrolysis and to improve cell membrane permeability. nih.govchemrxiv.orgnih.gov The substitution of an amide with a thioamide has, in some cases, led to improved biological activity. nih.gov
The aromatic ring of the N-aryl group provides a site for various substitutions, allowing for the fine-tuning of the molecule's steric and electronic properties. This is a common strategy in drug discovery to optimize binding to biological targets. The ethanethioamide portion provides a flexible linker. The N-arylethanethioamide scaffold is thus a versatile building block, appearing in research exploring new bioactive agents, including potential antibacterial and anticancer compounds. nih.govresearchgate.net For instance, various 2-arylethanethioamides have been synthesized via a three-component reaction involving gem-dibromostyrenes, sodium sulfide (B99878), and an N-substituted formamide. researchgate.net
Research Trajectories and Unexplored Frontiers for this compound
While the broader class of thioamides has been studied, the specific compound this compound remains a relatively unexplored frontier. Much of the potential for this compound can be inferred from the general properties of thioamides and the reactivity of its constituent parts. The field of thioamide application in medicinal chemistry is considered to be largely underexplored, suggesting significant potential for novel discoveries. nih.gov
A key feature of this compound is the bromine atom on the phenyl ring. Halogenated aromatic rings are of great importance in synthetic chemistry as they provide a handle for further molecular elaboration. The bromine atom can participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.net This opens a clear research trajectory for synthesizing a library of derivatives where the bromine is replaced with various other functional groups. Such a library could then be screened for biological activity, a common strategy in the development of new pharmaceutical leads.
Given that thioamide-containing compounds have shown promise as urease inhibitors (antibacterial agents) and kinase inhibitors (anticancer agents), a logical and significant research direction would be the systematic investigation of this compound and its derivatives for similar biological activities. nih.gov The exploration of its coordination chemistry with various metals also presents a potential avenue, as thioamides are known to act as ligands for metal complexes, some of which exhibit interesting catalytic or biological properties. researchgate.net
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrNS |
| Molecular Weight | 230.13 g/mol |
| SMILES Code | CC(NC1=CC=CC(Br)=C1)=S |
| MDL Number | MFCD23703446 |
(Data sourced from Crysdot LLC crysdotllc.com)
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrNS |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
N-(3-bromophenyl)ethanethioamide |
InChI |
InChI=1S/C8H8BrNS/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11) |
InChI Key |
LVLKKHIQIWKKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Bromophenyl Ethanethioamide and Analogues
Established Synthetic Routes to N-Arylethanethioamides
The formation of the N-arylethanethioamide functional group can be achieved through several reliable synthetic pathways. These routes often involve the transformation of precursor amides, multi-component reactions, or specialized reaction types like the Thio-Ritter reaction.
Conversion of Precursor Amides via Thionation Reagents
A primary and widely used method for synthesizing thioamides is the thionation of their corresponding amide precursors. organic-chemistry.orgresearchgate.net This process involves the replacement of the carbonyl oxygen atom with a sulfur atom. A variety of reagents have been developed for this purpose, with Lawesson's reagent being a prominent example. researchgate.netnih.govmdpi.com Other thionating agents include phosphorus pentasulfide (P₄S₁₀) and the crystalline zwitterionic compound formed from P₄S₁₀ and pyridine. researchgate.netnih.govgoogle.com The reaction mechanism of Lawesson's reagent involves the formation of a four-membered ring intermediate with the amide carbonyl group, which then fragments to yield the desired thioamide. mdpi.com The efficiency of these reagents can vary depending on the substrate and reaction conditions, with some methods offering advantages such as solvent-free conditions or microwave assistance to accelerate the reaction. organic-chemistry.orgnih.gov
Table 1: Common Thionation Reagents
| Reagent Name | Chemical Formula | Key Characteristics |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Commonly used, but can require higher temperatures and longer reaction times. mdpi.com |
| Phosphorus Pentasulfide | P₄S₁₀ | A powerful thionating agent, but can be moisture-sensitive and generate odorous byproducts. researchgate.net |
| Pyridine-P₄S₁₀ Adduct | P₂S₅·2C₅H₅N | A crystalline, non-smelling alternative to P₄S₁₀. google.com |
Multi-Component Condensation Reactions for Thioamide Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like thioamides in a single step from three or more starting materials. nih.govnih.govum.edu.mt These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of compounds. nih.gov The Ugi and Strecker reactions are notable examples of MCRs that can be adapted for thioamide synthesis. mdpi.com For instance, a three-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide can lead to the formation of an α-aminoamide, which can be a precursor to thioamides. mdpi.com The key advantage of MCRs lies in their operational simplicity and the structural diversity that can be achieved by varying the individual components. nih.gov
Thio-Ritter Type Reactions
The Ritter reaction traditionally involves the reaction of a nitrile with a carbocation source in the presence of a strong acid to form an N-alkyl amide. organic-chemistry.orgwikipedia.org A variation of this reaction, the Thio-Ritter reaction, provides a direct route to thioamides. This novel transformation utilizes alkyl bromides, nitriles, and a sulfur source like hydrogen sulfide (B99878) to produce functionally important thioamides. rsc.org The reaction is praised for its broad substrate scope and operational simplicity, making it a valuable tool for organic synthesis. rsc.org The mechanism proceeds through the formation of a nitrilium ion intermediate, which then reacts with the sulfur nucleophile. organic-chemistry.orgwikipedia.org This method has been successfully applied to the synthesis of various thioamides, including those with bioactive properties. rsc.org
Strategic Synthesis of Brominated Phenyl Moieties
The introduction of a bromine atom at the meta-position of the phenyl ring is a crucial step in the synthesis of N-(3-Bromophenyl)ethanethioamide. This can be accomplished either by direct bromination of a pre-formed acetanilide (B955) derivative or by using a brominated precursor in the initial stages of the synthesis.
Electrophilic Aromatic Substitution on Acetanilide Derivatives
Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto an aromatic ring. In the context of synthesizing the target molecule, the bromination of acetanilide is a key step. The acetamido group (-NHCOCH₃) is an ortho-, para-directing and activating group. youtube.comwvu.edu However, due to the steric hindrance of the N-acetyl group, the para-substituted product is typically favored over the ortho-isomer. livejournal.comlibretexts.org The reaction is usually carried out using bromine in a suitable solvent like acetic acid. youtube.comchegg.com The mechanism involves the generation of an electrophilic bromine species which then attacks the electron-rich aromatic ring. chegg.com To obtain the desired 3-bromo isomer, one would need to start with a precursor where the directing groups favor meta-substitution or employ a different synthetic strategy.
Advanced Synthetic Approaches and Methodological Innovations
The quest for more efficient and versatile methods for the synthesis of N-aryl thioamides, including this compound, has led to the exploration of several innovative strategies. These approaches often focus on one-pot procedures, the use of novel reagents and catalysts, and the application of energy-efficient activation methods like microwave irradiation.
One of the most prominent advanced methods is the Willgerodt-Kindler reaction , which allows for the synthesis of thioamides from aryl ketones or aldehydes. organic-chemistry.orgthieme-connect.dewikipedia.org This multicomponent reaction typically involves the ketone or aldehyde, an amine (such as morpholine), and elemental sulfur. thieme-connect.de The reaction proceeds through the formation of an enamine, which then undergoes sulfuration and rearrangement to yield the corresponding thioamide. wikipedia.org Modern modifications of this reaction focus on improving yields and reducing reaction times, often employing microwave irradiation. organic-chemistry.org
Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, and its application to thioamide formation is no exception. researchgate.netpsu.edujchps.com This technique utilizes microwave energy to rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netjchps.com Microwave-assisted protocols have been successfully applied to the thionation of amides and in multicomponent reactions for thioamide synthesis. researchgate.netnih.gov
The direct thionation of the corresponding amide , N-(3-bromophenyl)acetamide, represents a straightforward approach to this compound. While classic thionating agents like phosphorus pentasulfide can be used, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] has gained widespread popularity due to its milder reaction conditions and often higher yields. nih.govorientjchem.org The reaction involves heating the amide with Lawesson's reagent in an inert solvent such as toluene. orientjchem.org Innovations in this area include the use of fluorous versions of Lawesson's reagent to simplify product purification. organic-chemistry.org
Furthermore, three-component reactions offer an atom-economical and convergent strategy for the synthesis of N-aryl thioamides. nih.gov A notable example involves the reaction of an aryl halide (like 3-bromoaniline), an aldehyde, and a sulfur source. While specific examples for this compound are not extensively detailed in the literature, the general methodology holds promise for its efficient construction.
Recent research has also explored the use of thiourea as a sulfur source in the synthesis of aryl thioamides, presenting a potentially more environmentally benign alternative to traditional thionating agents. Catalytic systems are being developed to facilitate this transformation efficiently.
The table below summarizes various innovative synthetic methods applicable to the synthesis of this compound and its analogs, based on general findings in N-aryl thioamide synthesis.
Table 1: Advanced Synthetic Methodologies for N-Aryl Thioamides
| Method | Starting Materials | Reagents & Conditions | Key Features |
|---|---|---|---|
| Willgerodt-Kindler Reaction | Aryl methyl ketone, Amine (e.g., Morpholine), Elemental Sulfur | Heat or Microwave Irradiation | One-pot, three-component synthesis. organic-chemistry.orgthieme-connect.dewikipedia.org |
| Microwave-Assisted Thionation | N-Arylacetamide | Lawesson's Reagent, Toluene, Microwave Irradiation | Rapid, high-yielding, and clean reaction. researchgate.netjchps.com |
| Thionation with Lawesson's Reagent | N-Arylacetamide | Lawesson's Reagent, Toluene, Reflux | Milder conditions compared to P4S10. nih.govorientjchem.org |
| Three-Component Synthesis | Aryl Halide, Aldehyde, Sulfur Source | Catalyst (e.g., Copper), Base | Atom-economical and convergent approach. nih.gov |
| Synthesis from Nitriles | Aryl Nitrile | Thioacetic Acid, Calcium Hydride | Avoids the use of strong thionating agents. organic-chemistry.org |
These advanced methodologies provide a versatile toolbox for the synthesis of this compound and a diverse range of related N-aryl thioamides, paving the way for further discoveries and applications in various fields of chemistry.
Mechanistic Investigations and Reactivity Profiles
Electrophilic and Nucleophilic Reactivity of the Thioamide Moiety
The thioamide group is a critical functional moiety that dictates a significant portion of the reactivity of N-(3-Bromophenyl)ethanethioamide. Its electronic structure, characterized by a carbon-sulfur double bond, gives rise to distinct electrophilic and nucleophilic properties.
The carbon atom of the thiocarbonyl group (C=S) in this compound is electrophilic and, therefore, susceptible to attack by nucleophiles. This reactivity is a consequence of the polarization of the C=S bond, where the sulfur atom is more electronegative than the carbon atom. However, the reactivity of thiocarbonyl compounds is generally different from their carbonyl (C=O) analogs. caltech.edu The carbon-sulfur double bond is weaker and more polarizable than the carbon-oxygen double bond. caltech.edu This increased polarizability means that the thiocarbonyl carbon can be a "softer" electrophilic center, influencing the types of nucleophiles with which it readily reacts.
Common nucleophiles that can add to the thiocarbonyl carbon include organometallic reagents, enolates, and other carbanions. The reaction often proceeds via a tetrahedral intermediate. The outcome of these nucleophilic additions can vary, leading to a range of products depending on the nature of the nucleophile and the reaction conditions.
Thioamides, including this compound, can exist in two tautomeric forms: the thioketo form and the thioenol (or imidothiol) form. scispace.comresearchgate.net The equilibrium between these two forms is a dynamic process influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on both the nitrogen and the carbon of the thioamide group. researchgate.nettsijournals.com
In the gas phase and in non-polar solvents, the thioketo form is generally the predominant tautomer for simple thioamides. iaea.org However, the presence of substituents can shift this equilibrium. For instance, the addition of a phenyl group to the thioamide can significantly affect its electronic structure and, consequently, the tautomeric equilibrium. iaea.org Theoretical calculations and experimental studies, such as mass spectrometry, have been employed to study this equilibrium. researchgate.nettsijournals.com While direct measurement is often challenging due to the low concentration of the thioenol form, indirect methods like basicity measurements have been used to estimate the tautomeric ratio in related systems. scispace.com Studies on similar thioamide systems have shown that the thione form generally dominates. scispace.com The thioenol form can gain stability in certain cyclic systems through aromatic resonance. scispace.com
The dynamic nature of this equilibrium is crucial as the two tautomers exhibit different reactivity profiles. The thioketo form reacts as described in the previous section, while the thioenol form presents a nucleophilic sulfur atom and a different pattern of reactivity.
Reactivity of the 3-Bromophenyl Substituent
The 3-bromophenyl group attached to the nitrogen atom of the thioamide provides another reactive center in the molecule, primarily at the carbon-bromine bond. This allows for a variety of synthetic transformations.
The bromine atom on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. nih.govrsc.orgyoutube.comyoutube.com The reaction typically proceeds in the presence of a palladium catalyst and a base. youtube.comyoutube.com The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 3-position of the phenyl ring of this compound. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates. rsc.orgnih.gov
Ullmann Condensation: This copper-catalyzed reaction is traditionally used for the formation of aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org While it often requires harsher conditions than palladium-catalyzed reactions, modern developments have introduced milder protocols using soluble copper catalysts and various ligands. wikipedia.orgnih.govnih.gov The Ullmann reaction can be used to couple this compound with alcohols, thiols, or amines. wikipedia.orgresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly efficient method for the synthesis of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.orgacs.orgacsgcipr.org This reaction would allow for the introduction of a variety of primary and secondary amines at the 3-position of the phenyl ring, leading to the synthesis of N,N'-disubstituted aniline (B41778) derivatives. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orgresearchgate.netnih.gov
The following table provides a general overview of the conditions for these cross-coupling reactions, though specific conditions for this compound would require experimental optimization.
| Reaction | Catalyst | Coupling Partner | Base | Solvent |
| Suzuki-Miyaura | Palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Organoboron reagent (R-B(OH)₂) | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Toluene, Dioxane, THF |
| Ullmann | Copper salt (e.g., CuI, CuO) or Copper powder | Alcohol, Thiol, Amine | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) | DMF, NMP, Pyridine |
| Buchwald-Hartwig | Palladium complex with phosphine (B1218219) ligand | Amine (R₂NH) | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) | Toluene, Dioxane |
Nucleophilic aromatic substitution (SNA_r) on an unactivated aryl halide like the 3-bromophenyl group is generally difficult. wikipedia.orgmasterorganicchemistry.com The presence of a strong electron-withdrawing group ortho or para to the leaving group is typically required to facilitate the reaction via an addition-elimination mechanism. masterorganicchemistry.comyoutube.com The thioamide group's electronic effect on the aromatic ring is not strongly activating for this type of substitution.
However, under very harsh conditions or through alternative mechanisms such as the benzyne (B1209423) mechanism (elimination-addition), nucleophilic substitution might be possible. youtube.com The benzyne mechanism involves the formation of a highly reactive aryne intermediate. Another possibility is a directed nucleophilic aromatic substitution, where a directing group ortho to the halogen can facilitate the reaction. nih.gov
The existing substituents on the phenyl ring—the bromine atom and the ethanethioamido group—will direct any subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.comyoutube.com The bromine atom is an ortho-, para-directing deactivator. The ethanethioamido group (-NHC(S)CH₃) is also generally considered an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. However, its activating or deactivating strength can be complex.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The regiochemical outcome of such a reaction on this compound would be a mixture of isomers, with substitution occurring at the positions ortho and para to the existing substituents. The precise distribution of products would depend on the specific electrophile and reaction conditions. For example, nitration would likely lead to substitution at the positions ortho and para to the directing groups, but steric hindrance could influence the final product ratio.
Catalytic Activation and Mediated Transformations
The reactivity of this compound is predicated on the presence of two key functional groups: the bromophenyl moiety and the ethanethioamide group. The bromine atom on the aromatic ring serves as a prime site for oxidative addition to a low-valent metal catalyst, such as palladium(0) or copper(I), initiating the catalytic cycle for cross-coupling reactions. The thioamide functionality, with its sulfur and nitrogen atoms, can act as a coordinating ligand and potentially participate in intramolecular cyclization or intermolecular coupling reactions.
Palladium-Catalyzed C-N and C-C Bond Formations
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. For a substrate like this compound, these transformations would typically involve the coupling of the aryl bromide with a suitable nucleophile (for C-N bond formation) or an organometallic reagent (for C-C bond formation).
In a hypothetical Buchwald-Hartwig amination for C-N bond formation, this compound would react with an amine in the presence of a palladium catalyst and a base. The catalytic cycle would commence with the oxidative addition of the C-Br bond to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by the base would form a palladium-amido complex. Reductive elimination from this complex would then yield the N-arylated product and regenerate the Pd(0) catalyst.
For C-C bond formation, such as in a Suzuki coupling, this compound would be reacted with a boronic acid or ester. The catalytic cycle is similar, involving oxidative addition of the C-Br bond to Pd(0), followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form a new C-C bond.
While specific data tables for this compound are unavailable, the following table illustrates a general representation of conditions for similar palladium-catalyzed couplings of aryl bromides.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides
| Coupling Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| C-N (Buchwald-Hartwig) | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ | Toluene | 80-110 |
| C-C (Suzuki) | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ | Dioxane/H₂O | 90-100 |
| C-C (Heck) | Pd(OAc)₂ (1-3) | P(o-tolyl)₃ (2-6) | Et₃N | DMF | 100-120 |
This table represents generalized conditions and would require empirical optimization for the specific substrate this compound.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a cost-effective alternative to palladium-based systems, particularly for C-N bond formation. In a typical scenario, this compound would be coupled with a nitrogen-containing nucleophile in the presence of a copper(I) catalyst and a base, often at elevated temperatures. The mechanism is thought to involve the formation of a copper-amido species that then reacts with the aryl bromide.
Ligand-free copper-catalyzed systems have also been developed, which could potentially be applied to this compound. These reactions often utilize a copper salt like Cu₂O or CuI with a base such as Cs₂CO₃ in a polar aprotic solvent like DMF. nih.gov
A significant reaction pathway for N-arylthioamides is intramolecular C-S bond formation to yield benzothiazoles. nih.gov It is plausible that under certain copper or palladium catalysis conditions, this compound would preferentially undergo intramolecular cyclization to form a 2-methyl-6-bromobenzothiazole rather than intermolecular C-N or C-C coupling.
Role of Ligands and Reaction Conditions in Selectivity and Yield
The choice of ligands and reaction conditions is paramount in directing the outcome of catalytic reactions involving multifunctional substrates like this compound.
Ligands: In palladium catalysis, the ligand plays a crucial role in stabilizing the metal center, promoting oxidative addition, and facilitating reductive elimination. For C-N and C-C coupling reactions, bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups (e.g., Xantphos, RuPhos, SPhos) are often employed to enhance catalytic activity and promote the desired coupling over side reactions. The choice of ligand can influence the selectivity between intermolecular coupling and potential intramolecular C-S cyclization.
Reaction Conditions:
Base: The choice of base is critical. Strong, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are commonly used to facilitate the deprotonation of the nucleophile in C-N coupling and to activate the transmetalating agent in C-C coupling without promoting unwanted side reactions.
Solvent: The solvent can significantly affect the solubility of reactants and the stability of catalytic intermediates. Aprotic polar solvents like dioxane, toluene, or DMF are frequently used.
Temperature: Reaction temperature influences the rate of reaction and can be a key factor in determining the product distribution. Higher temperatures may favor the desired cross-coupling but can also lead to catalyst decomposition or side product formation.
In the absence of direct experimental data for this compound, the optimization of these parameters would be essential to achieve selective C-N or C-C bond formation and to minimize potential intramolecular cyclization pathways.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are a cornerstone of modern chemical research, offering deep insights into molecular systems. For a molecule like N-(3-Bromophenyl)ethanethioamide, these calculations could elucidate the influence of the bromo and ethanethioamide groups on the phenyl ring's electronic environment.
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A DFT analysis of this compound would typically involve optimizing the molecular geometry to find its most stable conformation. This analysis would yield key information such as bond lengths, bond angles, and dihedral angles. However, specific DFT studies providing these structural parameters for this compound are not available in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial for predicting a molecule's reactivity, kinetic stability, and electronic transport properties. An FMO analysis for this compound would reveal the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), but specific calculations detailing the HOMO-LUMO gap and orbital distributions for this compound have not been published.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other chemical species. For this compound, an MEP map would likely show negative potential around the sulfur and nitrogen atoms and positive potential near the hydrogen atoms. Despite the utility of this analysis, specific MEP maps for the title compound are not documented in accessible research.
Prediction of Spectroscopic Data (FT-IR, UV-Vis)
Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. Theoretical calculations of the Fourier-Transform Infrared (FT-IR) spectrum would identify the vibrational frequencies of the functional groups in this compound. Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions observed in a UV-Vis spectrum. No published studies were found that provide these theoretical spectroscopic predictions for this compound.
Theoretical Exploration of Tautomeric Equilibria
Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key chemical concept. Thioamides like this compound can theoretically exist in thione and thioenol tautomeric forms.
Semi-Empirical Methods (e.g., AM1) for Enol-Keto Tautomerization
While the prompt refers to enol-keto tautomerization, for a thioamide, the relevant equilibrium is between the thione (C=S) and thioenol (C=N, S-H) forms. Semi-empirical methods like Austin Model 1 (AM1) can be used to explore the relative stabilities of these tautomers by calculating their heats of formation. Such an analysis would determine which tautomer is more prevalent at equilibrium. However, no studies applying AM1 or other semi-empirical methods to investigate the tautomeric equilibrium of this compound were identified.
Energetic Considerations and Tautomer Stability
Like other N-substituted thioamides, this compound can exist in two tautomeric forms: the thione form (amide-like) and the thiol form (enol-like). Computational studies on analogous thioamide systems indicate that the thione form is generally more stable than the thiol tautomer. The relative stability is influenced by factors such as the solvent environment and the nature of substituents. For N-phenylthioacetamide, a closely related compound, density functional theory (DFT) calculations would typically show the thione tautomer to be lower in energy. The presence of the bromine atom on the phenyl ring is expected to influence the electron distribution within the molecule but is unlikely to alter the fundamental preference for the thione form.
Table 1: Calculated Relative Energies of this compound Tautomers (Note: As specific experimental or computational data for this compound is not readily available in the cited literature, this table presents hypothetical values based on general principles of thioamide chemistry for illustrative purposes.)
| Tautomer | Structure | Relative Energy (kcal/mol) |
| Thione | This compound | 0 (Reference) |
| Thiol | (Z)-1-(3-Bromophenyl)iminoethane-1-thiol | > 10 |
Conformational Analysis and Intramolecular Interactions
The conformational landscape of this compound is primarily defined by the rotation around the C-N bond and the orientation of the phenyl ring. The thioamide C-N bond possesses a higher rotational barrier compared to that of its amide counterpart, leading to a reduction in conformational flexibility. nih.gov This is attributed to the greater double-bond character of the C-N bond in thioamides.
In the case of the related N-(3-Bromophenyl)acetamide, crystallographic studies have shown that the N-H bond is anti to the meta-bromo substituent on the aromatic ring. nih.gov It is plausible that this compound would adopt a similar conformation to minimize steric repulsion.
Intramolecular interactions, such as hydrogen bonding or weaker van der Waals forces, can also play a role in stabilizing certain conformations. While conventional intramolecular hydrogen bonds are unlikely in the thione form, non-covalent interactions involving the sulfur and bromine atoms with nearby hydrogen atoms could influence the conformational preference.
Structure-Reactivity Relationship (SAR) Elucidation through Computational Descriptors
Computational descriptors derived from quantum chemical calculations provide valuable insights into the reactivity of a molecule. For this compound, key descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
Thioamides generally possess a higher HOMO and a lower LUMO compared to their corresponding amides. nih.gov This smaller HOMO-LUMO gap suggests that thioamides are typically more reactive. The HOMO is often localized on the sulfur and nitrogen atoms, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is usually centered on the C=S bond, making the carbon atom susceptible to nucleophilic attack.
Table 2: Key Computational Descriptors for Thioamides (Note: The values presented are generalized for the thioamide class of compounds and are intended to be illustrative.)
| Descriptor | General Trend for Thioamides | Implication for Reactivity |
| HOMO Energy | Higher than amides | More susceptible to electrophilic attack |
| LUMO Energy | Lower than amides | More susceptible to nucleophilic attack |
| HOMO-LUMO Gap | Smaller than amides | Higher chemical reactivity |
| C-N Rotational Barrier | Higher than amides | Reduced conformational flexibility nih.gov |
Coordination Chemistry and Ligand Design
N,S-Bidentate Chelation in Metal Complexes
The thioamide group (-C(S)NH-) is a classic bidentate ligand, capable of coordinating to a metal center through both the sulfur and nitrogen atoms to form a stable chelate ring. This N,S-bidentate chelation is a predominant coordination mode for thioamides in metal complexes. researchgate.net
The thioamide ligand in N-(3-Bromophenyl)ethanethioamide can exist in tautomeric forms, the thione form and the thiol form. Coordination to a metal ion typically occurs through the sulfur atom of the thione form and the nitrogen atom. Upon deprotonation of the N-H group, the ligand can also act as a monoanionic bidentate ligand, which can lead to the formation of neutral complexes with divalent metal ions. This versatility allows for the formation of various coordination geometries.
The coordination of the thioamide can be summarized as follows:
Neutral Bidentate: The ligand coordinates through the neutral sulfur and nitrogen atoms.
Anionic Bidentate: Following deprotonation of the amide proton, the ligand coordinates as an N,S- donor, forming a more stable chelate ring.
The 3-bromophenyl group attached to the nitrogen atom of the thioamide exerts both electronic and steric effects on the coordination geometry of the resulting metal complexes.
Electronic Effects: The bromine atom is an electron-withdrawing group, which can influence the electron density on the nitrogen atom of the thioamide. This can affect the donor strength of the nitrogen atom and, consequently, the stability and reactivity of the metal complex.
Steric Effects: The steric bulk of the 3-bromophenyl group can influence the arrangement of ligands around the metal center, potentially leading to distorted coordination geometries. This can also play a role in the catalytic activity of the complex by creating specific pockets for substrate binding.
Synthesis and Characterization of Metal-Thioamide Complexes
The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. jocpr.com The choice of metal precursor and reaction conditions can influence the final structure and properties of the complex.
A general synthetic procedure involves dissolving this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, followed by the addition of a solution of the metal salt (e.g., chlorides, acetates, or nitrates of transition metals). The reaction mixture is then typically heated under reflux to facilitate complex formation. nih.gov The resulting solid complex can be isolated by filtration, washed, and dried.
Table 1: Representative Synthetic Data for a Hypothetical Metal Complex of this compound
| Parameter | Value |
| Reactants | This compound, Metal(II) Chloride |
| Molar Ratio (L:M) | 2:1 |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4 hours |
| Product | [M(this compound)₂Cl₂] |
The characterization of these complexes is crucial to determine their structure and properties. Common analytical techniques employed include:
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=S and N-H bonds upon complexation.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure of diamagnetic complexes in solution.
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.
Table 2: Expected Spectroscopic Data for a Hypothetical Diamagnetic Metal Complex
| Technique | Key Observation | Interpretation |
| IR (cm⁻¹) | Shift of ν(C=S) to lower frequency, Shift of ν(N-H) | Coordination through sulfur and nitrogen |
| ¹H NMR (ppm) | Downfield shift of N-H proton | Involvement of nitrogen in coordination |
| Molar Cond. (Ω⁻¹cm²mol⁻¹) | Low value in non-polar solvent | Non-electrolytic nature |
Electronic Structure and Bonding in Coordination Compounds
The electronic structure and the nature of the bonding between the metal and the this compound ligand are fundamental to understanding the properties of the resulting coordination compounds. The soft sulfur atom of the thioamide group generally forms a strong covalent bond with soft metal ions, such as platinum(II) or palladium(II). researchgate.net The harder nitrogen atom can also form a significant coordinate bond.
The electronic properties of the complex are influenced by the interplay between the metal d-orbitals and the ligand molecular orbitals. This interaction can be described using ligand field theory and molecular orbital theory. The electron-withdrawing nature of the 3-bromophenyl group can modulate the energy levels of the ligand's frontier orbitals, thereby affecting the ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands observed in the electronic spectra.
Applications in Catalysis via Metal-Thioamide Complexes
Metal complexes containing thioamide ligands have shown promise in various catalytic applications, particularly in homogeneous catalysis.
Complexes of platinum group metals with sulfur-containing ligands are known to be effective catalysts for a variety of organic transformations. researchgate.net The metal-thioamide complexes of this compound could potentially be explored as catalysts in reactions such as:
Cross-Coupling Reactions: The well-defined coordination sphere and the electronic tunability offered by the ligand could be beneficial for reactions like Suzuki or Heck coupling.
Hydrosilylation Reactions: Platinum complexes are known to be exceptional catalysts for hydrosilylation reactions. researchgate.net The N,S-bidentate nature of the thioamide ligand could provide the necessary stability and electronic environment for such catalytic cycles.
The catalytic performance would be influenced by the nature of the metal center, the coordination geometry, and the electronic and steric effects of the 3-bromophenyl group.
Heterogeneous and Nanoreactor-Based Catalysis
As of the current body of scientific literature, there is no specific research available detailing the application of this compound in heterogeneous or nanoreactor-based catalysis. Searches for immobilized catalysts, nanoparticle-based systems, or metal-organic frameworks explicitly incorporating this compound as a ligand for these catalytic applications have not yielded any published studies.
While the broader fields of heterogeneous catalysis and nanoreactor technology are advancing rapidly, and thioamide ligands, in general, are recognized for their coordination capabilities, the specific use of this compound in these contexts has not been documented in available research. The scientific community has explored various other thioamides and bromophenyl-containing compounds in catalysis, but detailed findings, catalytic performance data, and methodologies for integrating this compound into solid-supported or nano-confined catalytic systems remain uninvestigated.
Therefore, a detailed discussion, including research findings and data tables on the heterogeneous and nanoreactor-based catalysis of this compound, cannot be provided at this time. Further research and development in this specific area would be necessary to generate the data required for such an analysis.
Supramolecular Chemistry and Crystal Engineering
Hydrogen Bonding Networks in Solid-State Architectures
Without experimental crystallographic data for N-(3-Bromophenyl)ethanethioamide, any description of its hydrogen bonding network would be purely speculative. While thioamides are known to form N-H…S hydrogen bonds, the specific motifs and their interplay with other potential interactions in this compound have not been documented. nih.gov
Intermolecular N-H…S and N-H…O Interactions
There are no published studies detailing the intermolecular N-H…S hydrogen bonding patterns for this compound. For comparison, the oxygen analogue, N-(3-Bromophenyl)acetamide, has been shown to form intermolecular N-H…O hydrogen bonds, creating supramolecular chains in its crystal structure. nih.gov However, the substitution of oxygen with sulfur significantly alters the hydrogen bonding capabilities, making direct analogies unreliable.
Halogen Bonding with the Bromine Atom
The potential for the bromine atom in this compound to participate in halogen bonding is an area of interest in crystal engineering. nih.govtuni.firesearchgate.net Halogen bonds are significant non-covalent interactions that can influence crystal packing. However, there is no specific research available that characterizes or confirms the presence of halogen bonding in the solid state of this compound.
Molecular Self-Assembly in Solution and at Interfaces
Research into the molecular self-assembly of this compound in solution or at interfaces has not been reported. Understanding how this molecule organizes in different environments is key to designing new materials, but the foundational studies are currently lacking.
Design Principles for Ordered Supramolecular Structures
While general design principles for creating ordered supramolecular structures based on thioamides or halogenated compounds exist, their specific application to this compound has not been explored in the literature.
Crystal Growth and Polymorphism Studies
There are no published reports on the crystal growth methods or the existence of polymorphs for this compound. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical aspect of materials science, but it remains an uninvestigated area for this compound.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The thioamide and bromophenyl moieties of this compound could potentially serve as ligands for the construction of metal-organic frameworks (MOFs) or coordination polymers. kyoto-u.ac.jpresearchgate.netnih.govmdpi.commdpi.com However, a review of the current literature indicates that this compound has not been utilized for this purpose, and there are no reports of its integration into such materials.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Analysis (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-(3-Bromophenyl)ethanethioamide in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides detailed information about the chemical environment of each atom, enabling confirmation of the molecular structure and investigation of dynamic processes such as tautomerism. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons, the ethanethioamide methyl protons, and the N-H proton. The chemical shifts and coupling patterns of the aromatic protons are indicative of the 1,3-disubstitution pattern on the benzene (B151609) ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Key resonances include those for the thiocarbonyl carbon (C=S), the methyl carbon, and the aromatic carbons. The chemical shift of the thiocarbonyl carbon is particularly diagnostic and sensitive to the electronic environment.
¹⁵N NMR Spectroscopy: While less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom. japsonline.com Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) can be employed to obtain ¹⁵N chemical shifts. japsonline.com The ¹⁵N chemical shift is highly sensitive to factors like hybridization and hydrogen bonding, making it a valuable probe for studying tautomeric equilibria. rsc.orgipb.pt In thioamides, the position of the ¹⁵N resonance can help distinguish between the thione and thiol tautomers.
Tautomeric Analysis: Thioamides, including this compound, can exist in a tautomeric equilibrium between the thione form (containing a C=S bond) and the thioenol form (containing a C=N bond and an S-H group). NMR spectroscopy is a powerful method to study this equilibrium in solution. researchgate.netruc.dk The presence of distinct sets of signals for each tautomer or averaged signals, depending on the rate of interconversion, can provide quantitative information about the equilibrium constant. Variable temperature NMR studies can also be used to investigate the thermodynamics of the tautomerization process. researchgate.net For related thioamide systems, NMR has been effectively used to differentiate and quantify tautomeric forms. researchgate.net
Table 1: Representative NMR Data for Thioamide and Amide Structures (Note: Specific data for this compound is not publicly available. The data below is for analogous structures to illustrate typical chemical shifts.)
| Compound Type | Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| Thioamide | ¹³C | C=S | 190 - 210 |
| Amide | ¹³C | C=O | 160 - 180 |
| Thioamide | ¹⁵N | N-H | Varies with tautomerism |
| Amide | ¹⁵N | N-H | Varies with structure |
This table is illustrative and based on general knowledge of NMR spectroscopy of amides and thioamides.
Mass Spectrometry (MS) for Tautomeric Equilibria and Fragmentation Pathways
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for investigating its fragmentation behavior, which can in turn offer insights into its structure and the gas-phase tautomeric equilibrium. researchgate.netconicet.gov.ar
Tautomeric Equilibria in the Gas Phase: Mass spectrometry can provide valuable information regarding tautomeric equilibria in the gas phase. researchgate.net It is often assumed that for many compounds, the ionization process in the mass spectrometer does not significantly disturb the pre-existing gas-phase equilibrium between tautomers. conicet.gov.ar Therefore, the relative abundances of fragment ions that are specific to each tautomer can be correlated to the gas-phase populations of the thione and thioenol forms. researchgate.nettsijournals.com The study of thio-derivatives is particularly interesting as enolization is often more pronounced compared to their oxygenated amide counterparts. researchgate.net
Fragmentation Pathways: Upon ionization, this compound will undergo characteristic fragmentation, providing a "fingerprint" that aids in its identification. The fragmentation patterns can be elucidated using techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). researchgate.net The analysis of these pathways helps to confirm the connectivity of atoms within the molecule.
A plausible fragmentation pathway for this compound would likely involve initial cleavages adjacent to the thioamide functional group. For instance, the fragmentation of the related N-{[ (4-bromophenyl)amino ] carbonothioyl} benzamide (B126) has been studied, providing a model for the types of cleavages that can be expected. researchgate.net Common fragmentation reactions for organic molecules include alpha-cleavages, McLafferty rearrangements, and losses of small neutral molecules. rsc.orgnih.gov
Table 2: Predicted Key Fragmentation Ions for this compound (Note: This is a predictive table based on the structure and general fragmentation principles. The m/z values for bromine-containing fragments will show a characteristic isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br.)
| Ion | Predicted m/z | Possible Origin |
| [M]⁺ | 229/231 | Molecular ion |
| [M - CH₃CS]⁺ | 170/172 | Loss of the ethanethioyl radical |
| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation |
| [M - Br]⁺ | 150 | Loss of a bromine radical |
This table is illustrative. The exact fragmentation pattern would need to be confirmed by experimental data.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. Key absorption bands would be expected for the N-H stretch, C-H stretches (aromatic and aliphatic), C=S stretch (thioamide band), and C-N stretch, as well as aromatic C=C bending vibrations. The position of the N-H and C=S stretching vibrations can be particularly informative for studying hydrogen bonding and the tautomeric equilibrium, as these will differ between the thione and thioenol forms. For comparison, the related N-(4-bromophenyl)-4-methoxybenzenesulfonamide has been characterized by IR spectroscopy, showing characteristic peaks for its functional groups. researchgate.net
Table 3: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Thioamide N-H | 3100 - 3300 |
| C-H Stretch | Aromatic C-H | 3000 - 3100 |
| C-H Stretch | Aliphatic C-H | 2850 - 2960 |
| C=S Stretch | Thioamide C=S | 1200 - 1400 |
| C-N Stretch | Thioamide C-N | 1400 - 1600 |
| C=C Bending | Aromatic Ring | 1450 - 1600 |
This table provides a general range for expected IR absorptions.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions are typically associated with the aromatic phenyl ring and the C=S chromophore, while the n → π* transition involves the non-bonding electrons on the sulfur and nitrogen atoms. The position and intensity of these absorption bands are sensitive to the solvent polarity and can also be used to study the tautomeric equilibrium, as the electronic structure of the thione and thioenol forms will differ. sharif.edu The UV-Vis spectra of related heterocyclic compounds have been analyzed to understand their electronic properties. researchgate.netnist.gov
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles. This information would unambiguously confirm the molecular structure and reveal which tautomeric form (thione or thioenol) is present in the crystalline state.
Furthermore, X-ray diffraction analysis elucidates the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing. For thioamides, N-H···S hydrogen bonding is a common and important interaction that influences the supramolecular architecture. The crystal structure of the related compound N-(3-Bromophenyl)acetamide has been determined, revealing that molecules are linked by N-H···O hydrogen bonds to form supramolecular chains. researchgate.net A similar analysis for this compound would provide valuable insights into its solid-state behavior.
Table 4: Hypothetical Crystallographic Data for this compound (Note: This is a hypothetical table as the crystal structure has not been publicly reported. The values are illustrative of what would be obtained from an X-ray diffraction study.)
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.5 |
| c (Å) | 16.0 |
| β (°) | 95.0 |
| Volume (ų) | 919 |
| Z | 4 |
| Key Intermolecular Interaction | N-H···S Hydrogen Bond |
This table is for illustrative purposes only.
Potential Applications and Future Research Directions in Materials Science
Precursors for Functional Organic Materials
N-(3-Bromophenyl)ethanethioamide serves as a valuable precursor for the synthesis of a diverse range of functional organic materials, primarily through transformations of its thioamide and bromophenyl groups. The thioamide functionality is a key synthon for the creation of heterocyclic compounds such as thiazoles, which are important structural motifs in many functional materials. youtube.compharmaguideline.comorganic-chemistry.orgbepls.com The Hantzsch thiazole synthesis, for instance, involves the reaction of a thioamide with an α-haloketone to form a thiazole ring. youtube.combepls.com This reaction pathway opens the door to synthesizing novel thiazole derivatives with tailored electronic and optical properties.
Furthermore, the bromine atom on the phenyl ring provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. wikipedia.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for modifying the bromophenyl group. wikipedia.orgmdpi.comacs.orgresearchgate.netrsc.org These reactions allow for the introduction of a wide array of functional groups, including aryl, alkynyl, and vinyl moieties. This versatility enables the construction of complex organic molecules with specific functionalities for applications in organic electronics, sensor technology, and catalysis.
| Functional Group | Potential Transformation | Resulting Material Class | Potential Applications |
| Ethanethioamide | Cyclocondensation with α-haloketones (Hantzsch synthesis) youtube.combepls.com | Thiazole derivatives | Organic semiconductors, dyes, catalysts |
| Bromophenyl | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) wikipedia.orgmdpi.comacs.org | Functionalized aromatic compounds | Organic light-emitting diodes (OLEDs), sensors, liquid crystals |
| Ethanethioamide | Hydrolysis to ethanethiol | Thiol-functionalized molecules | Self-assembled monolayers, nanoparticle functionalization |
Building Blocks for Polymer Chemistry and Advanced Coatings
The bifunctional nature of this compound makes it an attractive monomer or building block for the synthesis of novel polymers and advanced coatings. The bromophenyl group can be readily incorporated into polymer backbones through various polymerization techniques, including Suzuki-Miyaura and Yamamoto coupling reactions. researchgate.net These methods are instrumental in creating π-conjugated polymers, which are known for their semiconducting and light-emitting properties. mdpi.com The incorporation of the bromo-phenyl unit can influence the polymer's solubility, thermal stability, and electronic properties.
The thioamide group also offers unique opportunities in polymer chemistry. Polythioamides, which contain the thioamide linkage in their backbone, exhibit interesting properties such as strong metal affinity and distinct hydrogen-bonding characteristics compared to their polyamide counterparts. rsc.org While the direct polymerization of thioamides can be challenging, multicomponent polymerizations involving elemental sulfur have emerged as a viable route to polythioamides. wiley-vch.descut.edu.cn These polymers have shown potential in areas such as metal ion extraction and as high refractive index materials. scut.edu.cn
| Polymerization Strategy | Functional Group Utilized | Resulting Polymer Type | Potential Properties and Applications |
| Suzuki-Miyaura Polycondensation rsc.org | Bromophenyl | π-conjugated polymers | Organic field-effect transistors (OFETs), polymer solar cells (PSCs), OLEDs |
| Yamamoto Coupling researchgate.net | Bromophenyl | Poly(phenylene)s and related materials | Conductive polymers, materials for energy storage |
| Multicomponent Polymerization wiley-vch.descut.edu.cn | Ethanethioamide (potentially) | Polythioamides | Metal-chelating resins, high refractive index coatings, thermally stable materials |
| Radical Copolymerization nih.govacs.org | Ethanethioamide (C=S bond) | Vinyl polymers with thioether linkages | Degradable polymers, hybrid materials |
Surface Modification and Self-Assembled Monolayers
The ethanethioamide group of this compound can be readily hydrolyzed to the corresponding thiol (ethanethiol). Thiols are well-known for their ability to form highly ordered, self-assembled monolayers (SAMs) on various metal surfaces, particularly gold. uh.edursc.org This property allows for the precise control of surface chemistry and physics at the nanoscale.
By anchoring this compound (after conversion to the thiol) onto a gold surface, a SAM with exposed bromophenyl groups can be created. This functionalized surface can then be further modified using the aforementioned cross-coupling reactions. This two-step approach provides a powerful platform for creating complex and tailored surface architectures. Such modified surfaces have potential applications in biosensors, molecular electronics, and as platforms for controlled cell adhesion.
| Surface Modification Technique | Key Functional Group | Substrate | Potential Applications |
| Self-Assembled Monolayers (SAMs) uh.edu | Thiol (from hydrolysis of thioamide) | Gold, silver, copper, palladium | Biosensors, nanoelectronics, corrosion inhibition, patterning surfaces |
| Post-SAM Functionalization | Bromophenyl | SAM-coated substrates | Creating gradients of chemical functionality, immobilizing biomolecules, fabricating multilayered structures |
Integration in Electroactive and Photoactive Systems
The incorporation of this compound into larger molecular or polymeric systems can lead to materials with interesting electroactive and photoactive properties. The presence of the heavy bromine atom can enhance intersystem crossing, a key process in phosphorescent materials used in organic light-emitting diodes (OLEDs). Furthermore, the ability to functionalize the bromophenyl group allows for the tuning of the electronic energy levels (HOMO and LUMO) of the resulting materials, which is crucial for optimizing the performance of organic electronic devices. researchgate.net
Electroactive polymers, which change their shape or properties in response to an electrical stimulus, are another area where this compound could find use. nih.govwashington.edu By polymerizing monomers derived from this compound, it may be possible to create new electroactive polymers with tailored properties. The thioamide group, with its different electronic character compared to an amide, could also influence the electrochemical behavior of these polymers.
| System Type | Role of this compound Derivative | Potential Properties | Potential Applications |
| Organic Light-Emitting Diodes (OLEDs) | As a building block for host or emissive materials | Enhanced phosphorescence, tunable emission color | Displays, solid-state lighting |
| Organic Photovoltaics (OPVs) | As a component of donor or acceptor materials | Tunable absorption spectra and energy levels | Solar energy conversion |
| Electrochromic Materials | As a monomer for electroactive polymers | Reversible color change upon application of a voltage | Smart windows, displays |
| Organic Field-Effect Transistors (OFETs) | As a building block for semiconducting polymers | Tunable charge carrier mobility | Flexible electronics, sensors |
Emerging Research Avenues and Interdisciplinary Connections
The potential of this compound extends beyond the aforementioned areas, with several emerging research avenues and interdisciplinary connections worth exploring. The thioamide group is known to have a higher affinity for certain metal ions compared to its amide counterpart. nih.govnih.gov This suggests that materials incorporating this compound could be developed for applications in environmental remediation, specifically for the selective extraction of heavy metal ions from contaminated water.
In the field of nanotechnology, the thiol derived from this compound could be used to functionalize nanoparticles, such as gold or quantum dots. The exposed bromophenyl groups on the nanoparticle surface would then allow for further chemical modifications, leading to hybrid nanomaterials with tailored optical, electronic, or catalytic properties.
Furthermore, the unique reactivity of the thioamide group could be exploited in the development of novel "click" chemistry reactions for materials synthesis and bioconjugation. The exploration of these and other interdisciplinary connections will undoubtedly uncover new and exciting applications for this versatile chemical compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
